molecular formula C20H25F2N3O2S B2731590 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 898431-99-7

4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No. B2731590
M. Wt: 409.5
InChI Key: KLXXNIUHCZKAEW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial Activities

A study investigated the synthesis of molecules similar to eperezolid and evaluated their antimicrobial activities. The research involved the conversion of 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline into several derivatives, revealing high anti-Mycobacterium smegmatis activity (Yolal et al., 2012).

COX-2 Inhibition for Anti-inflammatory Purposes

Another study synthesized 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives to evaluate their COX-2 and COX-1 inhibition capabilities. The introduction of a fluorine atom enhanced COX-2 potency and selectivity, identifying a potent, highly selective, and orally active COX-2 inhibitor for potential treatment of arthritis and pain (Hashimoto et al., 2002).

Fluorophore Complexation for Zn2+ Detection

Research on the complexation of Zn2+ by specific fluorophores indicated the potential for fluorescent detection of Zn2+ ions, comparing the efficacy with other fluorophores and highlighting the potential for analytical applications (Coleman et al., 2010).

Corrosion Inhibition Studies

A study on the corrosion inhibition properties of piperidine derivatives on iron suggested the effectiveness of these compounds in preventing corrosion, which could have implications for industrial applications (Kaya et al., 2016).

Sigma Ligands with High Affinity

Research on sigma ligands revealed compounds with high affinity and selectivity for sigma 2 binding sites. Such compounds could be relevant in the study of neurological disorders and the development of therapeutic agents (Perregaard et al., 1995).

Safety And Hazards

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Future Directions

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Please consult a qualified professional or trusted source for specific information about this compound. It’s always important to handle chemicals safely and understand their impacts.


properties

IUPAC Name

4-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F2N3O2S/c1-15-13-18(7-8-19(15)22)28(26,27)23-14-20(16-3-5-17(21)6-4-16)25-11-9-24(2)10-12-25/h3-8,13,20,23H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXXNIUHCZKAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

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